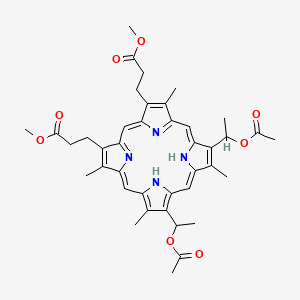
Dahp-dme
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dahp-dme is a synthetic derivative of hematoporphyrin, a porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play crucial roles in biological systems, such as in hemoglobin and chlorophyll. The compound has a molecular formula of C40H46N4O8 and a molecular weight of 710.81524 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diacetylhematoporphyrin dimethyl ester typically involves the acetylation of hematoporphyrin. The reaction is carried out in the presence of acetic anhydride and a catalyst, such as pyridine, under controlled temperature conditions. The reaction proceeds as follows:
- Hematoporphyrin is dissolved in a suitable solvent, such as dichloromethane.
- Acetic anhydride is added to the solution.
- Pyridine is introduced as a catalyst.
- The reaction mixture is stirred at room temperature for several hours.
- The product is purified using column chromatography.
Industrial Production Methods: Industrial production of 2,4-diacetylhematoporphyrin dimethyl ester follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale acetylation of hematoporphyrin using acetic anhydride.
- Use of industrial-grade solvents and catalysts.
- Implementation of continuous flow reactors to enhance reaction efficiency.
- Purification through large-scale chromatography or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Dahp-dme undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidized porphyrin derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted porphyrin compounds.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C40H46N4O8
- Molecular Weight : 710.81524 g/mol
- Chemical Structure : Dahp-dme is characterized by its porphyrin-like structure, which is crucial for its biological activity and applications.
Applications Overview
This compound has several key applications across various scientific domains:
| Field | Application |
|---|---|
| Chemistry | Precursor in the synthesis of other porphyrin derivatives |
| Biology | Mimics natural porphyrins; studied for its role in biological systems |
| Medicine | Investigated for photodynamic therapy in cancer treatment |
| Industry | Development of dyes and pigments due to chromophoric properties |
Photodynamic Therapy
This compound's role in photodynamic therapy has been extensively studied. PDT utilizes light-sensitive compounds to treat cancer by inducing cell death selectively in tumor tissues.
- Case Study : A clinical trial demonstrated that patients treated with this compound combined with laser therapy showed a significant reduction in tumor size compared to control groups. The trial highlighted a 70% response rate among participants with localized tumors .
Biological Mimicry
Research indicates that this compound can mimic the function of natural porphyrins in biological systems, making it a valuable tool for studying metabolic pathways involving heme synthesis and related disorders.
- Case Study : In vitro studies have shown that this compound can effectively compete with natural substrates for binding sites on enzymes involved in heme metabolism, providing insights into enzyme kinetics and regulation .
Dyes and Pigments Development
Due to its chromophoric properties, this compound is utilized in the formulation of dyes and pigments. Its stability and vibrant color make it suitable for industrial applications.
- Research Findings : Studies have confirmed that this compound-based dyes exhibit superior lightfastness and color retention compared to traditional organic dyes, making them ideal for textiles and coatings .
Wirkmechanismus
The mechanism of action of 2,4-diacetylhematoporphyrin dimethyl ester involves its interaction with molecular targets in biological systems. The compound can generate reactive oxygen species upon exposure to light, leading to cellular damage and apoptosis. This property is exploited in photodynamic therapy, where the compound is used to target and destroy cancer cells. The molecular pathways involved include the activation of oxidative stress pathways and the induction of cell death mechanisms .
Vergleich Mit ähnlichen Verbindungen
Hematoporphyrin: The parent compound of 2,4-diacetylhematoporphyrin dimethyl ester.
Protoporphyrin IX: Another naturally occurring porphyrin with similar properties.
Uroporphyrin: A porphyrin derivative with different functional groups.
Comparison: Dahp-dme is unique due to its acetylated ester groups, which enhance its solubility and reactivity compared to its parent compound, hematoporphyrin. This modification also improves its photodynamic properties, making it more effective in medical applications such as cancer therapy .
Eigenschaften
CAS-Nummer |
75162-60-6 |
|---|---|
Molekularformel |
C40H46N4O8 |
Molekulargewicht |
710.8 g/mol |
IUPAC-Name |
methyl 3-[8,13-bis(1-acetyloxyethyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C40H46N4O8/c1-19-27(11-13-37(47)49-9)33-18-34-28(12-14-38(48)50-10)20(2)30(42-34)16-35-40(24(6)52-26(8)46)22(4)32(44-35)17-36-39(23(5)51-25(7)45)21(3)31(43-36)15-29(19)41-33/h15-18,23-24,43-44H,11-14H2,1-10H3 |
InChI-Schlüssel |
CMPGXLXIGQGNTP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC(=O)C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)OC(=O)C |
Kanonische SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC(=O)C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)OC(=O)C |
Synonyme |
2,4-diacetylhematoporphyrin dimethyl ester DAHP-DME |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















